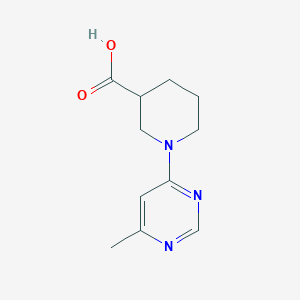

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-5-10(13-7-12-8)14-4-2-3-9(6-14)11(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLAGUFHXBEOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Piperidine-3-carboxylic Acid Derivatives

A common approach begins with piperidine-3-carboxylic acid or its protected derivatives (e.g., N-Boc-piperidine-3-carboxylic acid). Protection of the amine group (e.g., Boc protection) allows selective functionalization at the nitrogen or carboxyl positions.

- Formation of β-keto esters: Using Meldrum’s acid and carbodiimide coupling reagents (e.g., EDC·HCl) with N-Boc-piperidine-3-carboxylic acid generates β-keto esters as intermediates. These intermediates can be further transformed into β-enamino diketones using reagents like N,N-dimethylformamide dimethyl acetal (DMF·DMA), facilitating subsequent heterocyclic ring formation or substitution.

Coupling with 6-Methylpyrimidin-4-yl Moiety

The 6-methylpyrimidin-4-yl group can be introduced via nucleophilic substitution or amide bond formation:

- Amide bond formation: Reaction of 6-methylpyrimidin-4-yl-containing acid chlorides or activated esters with the piperidine nitrogen under basic conditions yields the desired N-substituted product.

- Nucleophilic aromatic substitution: The pyrimidine ring bearing a leaving group at the 4-position can be reacted with the piperidine nitrogen nucleophile to form the C-N bond.

Protection and Deprotection Strategies

- Use of tert-butoxycarbonyl (Boc) protecting groups on the piperidine nitrogen to prevent side reactions during carboxylation or coupling steps.

- Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) after coupling to yield the free amine.

Use of Organic and Inorganic Bases

Bases such as tertiary amines, pyridine derivatives (e.g., 2,6-lutidine), or inorganic bases are used to neutralize acids formed during coupling and to promote nucleophilic substitution reactions.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection of piperidine amine | Boc2O, base (e.g., triethylamine), solvent (e.g., DCM) | Protects amine to allow selective carboxylation or coupling |

| Formation of β-keto ester | Meldrum’s acid, EDC·HCl, DMAP, solvent (e.g., DCM) | Carbodiimide coupling to form activated intermediates |

| Conversion to β-enamino diketones | N,N-dimethylformamide dimethyl acetal (DMF·DMA), heat | Facilitates further heterocyclic transformations |

| Coupling with 6-methylpyrimidin-4-yl | Acid chloride or activated ester of 6-methylpyrimidine, base (e.g., pyridine), solvent | Amide bond formation or nucleophilic substitution |

| Deprotection | Acidic conditions (e.g., TFA in DCM) | Removes Boc protecting group to yield free amine |

Representative Synthesis Example (Literature-Based)

- Step 1: N-Boc-piperidine-3-carboxylic acid is reacted with Meldrum’s acid in the presence of EDC·HCl and DMAP to form a β-keto ester intermediate.

- Step 2: The β-keto ester is treated with DMF·DMA to produce the β-enamino diketone.

- Step 3: The 6-methylpyrimidin-4-yl moiety is introduced via reaction with an activated pyrimidine derivative, under basic conditions.

- Step 4: The Boc protecting group is removed under acidic conditions to afford 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid.

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel (100–200 mesh) using solvent gradients (e.g., 10–40% ethyl acetate/hexane) is effective for isolating intermediates and final products.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) confirms the structure and substitution pattern.

- Infrared (IR) spectroscopy identifies functional groups such as carboxylic acid (around 1700 cm⁻¹) and amine (3200–3400 cm⁻¹).

- Melting point determination supports purity assessment.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Remarks |

|---|---|---|

| Starting material | N-Boc-piperidine-3-carboxylic acid | Protected amine for selective functionalization |

| β-Keto ester formation | Meldrum’s acid, EDC·HCl, DMAP, DCM | Intermediate for further transformations |

| β-Enamino diketone formation | DMF·DMA, heat | Enables pyrimidine ring introduction |

| Pyrimidine coupling | Acid chloride or activated ester, base | Forms N-substituted piperidine derivative |

| Deprotection | TFA in DCM | Yields free amine final product |

| Purification | Silica gel chromatography | Isolates pure compound |

| Characterization | NMR, IR, melting point | Confirms structure and purity |

Research Findings and Optimization Notes

- The use of carbodiimide coupling reagents (EDC·HCl) with catalytic DMAP improves the efficiency of ester formation from piperidine acids and Meldrum’s acid.

- DMF·DMA is effective for converting β-keto esters to β-enamino diketones, facilitating subsequent heterocyclic modifications.

- Organic bases such as pyridine derivatives enhance coupling yields with pyrimidine acid chlorides.

- Microwave-assisted synthesis can accelerate certain steps, such as pyrimidine ring formation, reducing reaction times and improving yields.

- Protection strategies are critical to avoid side reactions on the piperidine nitrogen during carboxylation and coupling steps.

- Purification by column chromatography remains the standard method to achieve high purity for intermediates and final products.

Chemical Reactions Analysis

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals, especially those aimed at treating neurological disorders. Its ability to interact with specific molecular targets makes it valuable for synthesizing drugs that modulate neurotransmitter systems. For instance, derivatives of this compound have been explored for their potential in treating conditions such as anxiety and depression by targeting serotonin receptors.

2. Organic Synthesis

In organic synthesis, 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid acts as an intermediate for creating more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and carboxylation processes, making it a crucial component in synthetic pathways.

3. Biological Studies

The compound is also employed in biological research to investigate interactions between small molecules and biological targets such as enzymes and receptors. Studies have shown that it can inhibit certain enzymatic activities, providing insights into its potential therapeutic effects.

Case Studies

Case Study 1: Neurological Disorder Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in modulating serotonin receptors. The results indicated that specific modifications to the compound enhanced its binding affinity to the 5-HT1F receptor, suggesting its potential use in migraine treatment without the vasoconstrictive side effects associated with traditional migraine medications .

Case Study 2: Synthesis of Complex Organic Molecules

In another research effort documented in Organic Letters, researchers synthesized a series of piperidine derivatives using this compound as a key intermediate. The study highlighted the efficiency of this compound in facilitating multi-step syntheses, demonstrating high yields and purity levels for the final products .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of drugs targeting neurological disorders; modulation of neurotransmitter systems. |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules; facilitates nucleophilic substitutions. |

| Biological Studies | Investigating interactions with enzymes and receptors; potential inhibition of enzymatic activities. |

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- Chloro vs. Methyl: The chloro substituent (e.g., 1160263-08-0) increases molecular weight by ~19.45 g/mol compared to the methyl variant.

- Methoxy vs. Methyl: Methoxy (1334488-49-1) introduces a polar oxygen atom, enhancing hydrophilicity and hydrogen-bonding capacity compared to the nonpolar methyl group .

Carboxylic Acid Position

Heterocycle Variations

- Pyrimidine vs. Pyrazine’s reduced aromatic nitrogen count may decrease basicity compared to pyrimidine .

Biological Activity

1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyrimidine structure, with the molecular formula and a molecular weight of approximately 233.27 g/mol. Its structural characteristics contribute to its unique biological properties.

Biological Activity

This compound has been studied for various biological activities, particularly in the context of cancer therapy and neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its interactions with specific cellular targets. A study demonstrated that derivatives of piperidine compounds, including this one, showed promising cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating significant potency compared to standard treatments like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.95 | CDK4/6 inhibition |

| This compound | MDA-MB-231 | 9.46 | Apoptosis induction |

The mechanism by which this compound exerts its biological effects involves modulation of key enzymes and receptors. It is believed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus leading to inhibited cancer cell proliferation .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg. The clearance rate was noted at 82.7 mL/h/kg, suggesting a moderate elimination profile .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Properties : In addition to anticancer activity, some derivatives have shown antimicrobial effects, indicating broader therapeutic potential.

- Neurological Applications : As a building block in medicinal chemistry, it is being explored for applications targeting neurological disorders .

- Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex organic molecules used in drug development .

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on piperidine-pyrimidine hydrogen bonding with catalytic lysine residues .

- Molecular dynamics (MD) simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions (e.g., solvation in explicit water).

- Free energy calculations : MM-GBSA to rank binding affinities, validated by experimental IC₅₀ values from kinase inhibition assays .

What methodologies ensure compound purity and stability during long-term storage?

Q. Basic

- Purity analysis : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with acetonitrile/water mobile phase .

- Stability protocols : Lyophilization for hygroscopic samples; storage at −20°C under argon to prevent oxidation .

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor carboxylic acid dimerization or piperidine ring hydrolysis .

How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Q. Advanced

- Substituent variation : Systematic modification of pyrimidine (6-methyl vs. 6-cyclopropyl) and piperidine (3-carboxylic acid vs. 4-carboxylic acid) moieties .

- Bioisosteric replacement : Swap pyrimidine with pyridine or triazine rings to assess potency shifts in enzymatic assays .

- Pharmacophore mapping : MOE or Discovery Studio to identify critical hydrogen bond acceptors/donors, validated by IC₅₀ trends .

What safety protocols are critical during handling and synthesis?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact with reactive intermediates .

- Ventilation : Use of fume hoods during Boc deprotection (HCl gas evolution) or oxidation steps .

- Emergency measures : Immediate rinsing with water for spills; sodium bicarbonate neutralization for acid exposure .

How is metabolic stability evaluated in preclinical development?

Q. Advanced

- In vitro assays : Liver microsomal incubations (human/rat) with NADPH cofactor, monitored via LC-MS/MS for parent compound depletion .

- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to assess isoform-specific interactions (e.g., CYP3A4/2D6) .

- In vivo PK : Rodent studies with plasma sampling over 24h; calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis .

What strategies improve aqueous solubility for in vivo studies?

Q. Advanced

- Salt formation : Sodium or lysine salts of the carboxylic acid group enhance solubility (≥5 mg/mL in PBS) .

- Prodrug derivatization : Ethyl ester prodrugs hydrolyzed in vivo to the active acid form .

- Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes for IV administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.